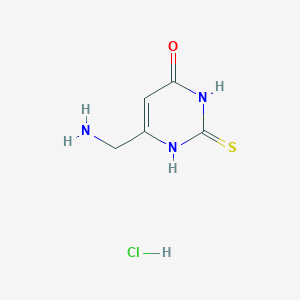

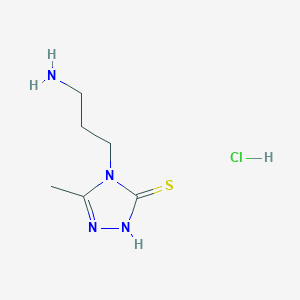

6-(氨甲基)-2-硫代-3,4-二氢嘧啶-4-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound. It is related to 6-(aminomethyl)-4-pyrimidinol hydrochloride, which has a molecular weight of 161.59 and is stored at room temperature . The IUPAC name for this compound is 6-(aminomethyl)pyrimidin-4-ol hydrochloride .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, the synthesis of epinastine hydrochloride involves a compound (6-aminomethyl-6,11-dihydro-5H-dibenzo [b, e] azepine maleate) as the initial raw material . Another method involves the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, 6-(Aminomethyl)nicotinonitrile dihydrochloride has a molecular formula of C7H9Cl2N3, an average mass of 206.072 Da, and a monoisotopic mass of 205.017349 Da .Chemical Reactions Analysis

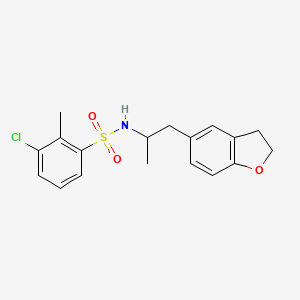

Amines, such as the one in this compound, are known to react with acid chlorides or acid anhydrides to form amides . They can also react with sulfonyl groups to form sulfonamides under alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-Aminobenzoic acid is a white solid, slightly soluble in water, and consists of a benzene ring substituted with amino and carboxyl groups . Amino acids, which share some similarities with this compound, have been found to interact with various solution components, affecting their volumetric and viscometric properties .科学研究应用

结构表征和抑制潜力

一项研究重点关注二氢嘧啶衍生物的结构表征,这些衍生物与 6-(氨甲基)-2-硫代-3,4-二氢嘧啶-4-酮盐酸盐密切相关,探索它们作为二氢叶酸还原酶 (DHFR) 抑制剂的潜力。采用 X 射线衍射分析和分子对接模拟来评估这些化合物对人 DHFR 酶的抑制能力 (Al-Wahaibi 等人,2021 年)。

抗病毒活性

另一项研究考察了 6-羟基嘧啶的衍生物,包括具有甲基硫代基的衍生物,以了解其潜在的抗病毒特性。研究发现,从这些化合物衍生的某些异构体对包括疱疹和 HIV 在内的多种病毒表现出显着的抗病毒活性 (Holý 等人,2002 年)。

双重抑制特性

一项关于合成与目标化合物具有结构相似性的噻吩并[2,3-d]嘧啶类似物的研究表明,对人胸苷酸合成酶 (TS) 和 DHFR 具有有效的双重抑制活性。这表明此类化合物在治疗应用中的潜力 (Gangjee 等人,2008 年)。

新型硫嘧啶-葡萄糖醛酸化合物

另一项研究描述了新型硫嘧啶-葡萄糖醛酸化合物的合成,其中包括类似于 6-(氨甲基)-2-硫代-3,4-二氢嘧啶-4-酮盐酸盐的衍生物。这些化合物显示出有希望的生物活性 (Wanare,2022 年)。

抗丝虫病剂

合成了一系列与本化合物结构相关的二氢嘧啶,并评估了其抗丝虫病活性。其中一种化合物对人淋巴丝虫寄生虫布鲁氏盘尾丝虫的成虫表现出有希望的活性 (Singh 等人,2008 年)。

晶体结构和分子相互作用

分析了 2,4-二氢嘧啶的各种衍生物的晶体结构和氢键聚集,提供了对分子相互作用的见解以及这些化合物在制药和材料科学中的潜在应用 (Trilleras 等人,2008 年)。

安全和危害

未来方向

The future directions for research on this compound could involve exploring its potential applications. For instance, a radical approach to the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters has been reported, allowing for a formal anti-Markovnikov alkene hydromethylation . This could potentially be applied to the compound . Additionally, the transformation of amino acids into amino acid methyl esters has been explored, which could provide insights for future research on this compound .

作用机制

- Additionally, it interacts with other proteins, including histamine H2 and H3 receptors, as well as S100 proteins (such as S100-A1, S100-A12, S100-B, and S100-A13) .

- Anti-Allergic Activity : Structurally similar to doxepin, it exhibits minimal anti-allergic activity .

- Downstream effects include reduced vasodilation, decreased vascular permeability, and alleviation of allergic symptoms .

- Cellular Effects : Alleviation of ocular itching (allergic conjunctivitis) and rhinitis (seasonal allergic rhinitis) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

6-(aminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAITUJWZUQPPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)